The compound 6-Ethoxypyridin-3-ol, while not directly studied in the provided papers, is structurally related to the pyridinol derivatives that have been the focus of recent research. These derivatives have shown promise in various therapeutic and biochemical applications due to their unique chemical properties and biological activities. The papers provided offer insights into the potential mechanisms of action and applications of these compounds in different fields, such as the
While the provided papers do not detail the specific synthesis of 6-ethoxypyridin-3-ol itself, it serves as a building block in the multi-step synthesis of more complex molecules with FLAP inhibitory activity. [] These synthesis processes often involve modifications to the pyridine ring and the incorporation of various functional groups to improve potency, selectivity, and pharmacokinetic properties.
The 6-ethoxypyridin-3-ol moiety plays a crucial role in binding to the FLAP enzyme. The ethoxy group at the 6-position and the hydroxyl group at the 3-position on the pyridine ring contribute to specific interactions with the enzyme's active site, enhancing the molecule's binding affinity and inhibitory potency. []
FLAP inhibitors incorporating 6-ethoxypyridin-3-ol bind to the FLAP enzyme, preventing the interaction between FLAP and arachidonic acid. This interaction is necessary for the production of leukotrienes, specifically LTB4. By inhibiting FLAP, these compounds reduce the production of LTB4 and mitigate the inflammatory response. []
The primary application of 6-ethoxypyridin-3-ol in scientific research lies in its use as a building block for developing potent and selective FLAP inhibitors. These inhibitors are being investigated for their potential therapeutic benefits in managing inflammatory conditions, particularly asthma. []
One notable example is the development of 3-[3-tert-butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803, now GSK2190915). This compound demonstrated potent FLAP inhibitory activity in preclinical studies and progressed to clinical trials for asthma treatment. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4